molecular formula C14H11ClN2O2S B185283 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-05-1

4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B185283
CAS RN: 348640-05-1
M. Wt: 306.8 g/mol
InChI Key: RXOUGGMZMDZDCE-UHFFFAOYSA-N
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Description

4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C14H11ClN2O2S . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional theory (DFT) at the BLYP level . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific conditions and reagents used. The compound can participate in various reactions due to the presence of different functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 334.78 . Other properties such as melting point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

  • Synthesis of 4-Substituted 7-Azaindole Derivatives : Compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used as building blocks for synthesizing 4-substituted 7-azaindole derivatives, illustrating the versatility of these compounds in organic synthesis (Figueroa‐Pérez et al., 2006).

  • Charge Density Analysis and DFT Studies : The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been studied using high-resolution X-ray diffraction data. This research provides insights into the molecular structure, bond critical points, and electron densities of this compound (Hazra et al., 2012).

  • Development of Novel Heterocycle-Based Molecules : 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has been synthesized and characterized for its potential application in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).

  • Semiconducting Materials : Research on nitrogen-embedded small molecules derived from 1H-pyrrolo[2,3-b]pyridine has shown potential applications in electronics, particularly in n-channel transport characteristics for field-effect transistors (Zhou et al., 2019).

  • Antibacterial Agent Synthesis : 2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, a derivative of 1H-pyrrolo[2,3-b]pyridine, has been used to synthesize compounds screened as antibacterial agents (Abdel-Mohsen & Geies, 2008).

  • Synthesis of Pyrrolo[2,3-b]Pyridines and Related Compounds : Various methods have been investigated for the preparation of 1H-pyrrolo[2,3-b]pyridines, showing their reactivity and potential applications in various organic syntheses (Herbert & Wibberley, 1969).

  • Synthesis of Pyrazolopyridine Annulated Heterocycles : This research focuses on the synthesis of pyrazolo[3,4-b]pyridines with a 4-chloro-5-chloroethyl side chain and their photophysical properties, demonstrating the potential application in fluorescence studies (Patil et al., 2011).

Safety and Hazards

As with any chemical compound, handling 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine requires appropriate safety measures. These include wearing suitable protective clothing and avoiding contact with skin and eyes . It is also important to avoid the formation of dust and aerosols and to use non-sparking tools .

Future Directions

The pyrrolo[2,3-b]pyridine scaffold represents a novel scaffold for the development of potent human neutrophil elastase inhibitors . Future research could focus on further modifications of this scaffold to enhance its activity and selectivity. Additionally, the potential applications of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in life science-related research could be explored further .

properties

IUPAC Name

4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOUGGMZMDZDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429112
Record name 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

348640-05-1
Record name 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add NaOH (3.6 g, 90.2 mmol) as solution in H2O (14 mL) to a solution of 4-chloroazaindole 24 (0.84 g, 5.50 mmol), TsCl (1.154 g, 6.053 mmol) and Bu4NHSO4 (16 μL, 50% in H2O) in toluene (16 mL). After stirring the reaction medium for 2.5 h at room temperature, the two-phase reaction medium is then extracted with EtOAc (2×), dried (MgSO4) and concentrated under vacuum. Flash chromatography gives 25 (1.33 g, 78%) as a white solid: 1H NMR (CDCl3) δ 8.28 (d, 1H, J=5.1 Hz), 8.04 (dd, 2H, J=8.5, 2.0 Hz), 7.75 (d, 2H, J=4.0 Hz), 7.26 (d, 1H, J=8.4 Hz), 7.17 (d, 1H, J=5.1 Hz), 6.67 (d, 1H, J=4.2 Hz), 2.37 (s, 3H), TLC (EtOAc at 40%/heptane) Rf=0.50, m/z obs.=307 (M+1), 308.9.
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
1.154 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
16 μL
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-7-azaindole (2.32 g, 15.2 mmol) and p-toluenesulfonyl chloride (3.04 g, 15.96 mmol) in toluene (60 mL) and tetrabutylammonium sulfate (0.175 mL, 0.152 mmol, 50% solution in water) was added a solution of sodium hydroxide (0.913 g, 22.8 mmol) in water (36 mL). The biphasic mixture was stirred vigorously overnight, and was partitioned between ethyl acetate and brine. The aqueous layer was separated and extracted with ethyl acetate. The combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (Teledyne CombiFlash Rf, 0-20% ethyl acetate in hexane) to provide the title compound. MS (DCI/NH3) m/z 307 (M+H)+.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.175 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.913 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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Reactant of Route 5
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

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